Berteroin

説明

スルフォラファンアナログであり、強力な抗炎症作用について研究されています .

2. 製法

合成経路と反応条件: ベルテロインは、5-メチルチオペンチルアミンとチオホスゲンとの反応によって合成できます。反応は通常、ジクロロメタンなどの有機溶媒中で低温で行われ、イソチオシアネート基の分解を防ぎます。反応は以下のとおりです。

5-メチルチオペンチルアミン+チオホスゲン→5-メチルチオペンチルイソチオシアネート(ベルテロイン)

工業生産方法: ベルテロインの工業生産は、自然に存在するアブラナ科野菜からの抽出によって行われます。 抽出プロセスには、植物材料の浸漬、続いて溶媒抽出とクロマトグラフィー技術を用いた精製が含まれます .

反応の種類:

酸化: ベルテロインは、特に硫黄原子で酸化反応を起こし、スルホキシドとスルホンを生成します。

還元: ベルテロインの還元は、チオールの生成につながる可能性があります。

置換: ベルテロインは、イソチオシアネート基が他の求核剤に置換される求核置換反応に関与する可能性があります。

一般的な試薬と条件:

酸化: 有機溶媒中の過酸化水素またはm-クロロ過安息香酸。

還元: 適切な溶媒中の水素化リチウムアルミニウムまたは水素化ホウ素ナトリウム。

置換: 穏やかな条件下のアミンやアルコールなどの求核剤。

主な生成物:

酸化: スルホキシドとスルホン。

還元: チオール。

置換: 対応する置換イソチオシアネート。

4. 科学研究の用途

ベルテロインは、その抗炎症作用と抗がん作用について広く研究されてきました . 化学では、他のイソチオシアネートの合成のための試薬として使用されます。 生物学および医学において、ベルテロインは、炎症誘発性サイトカインとメディエーターの産生を阻害することで炎症を軽減する可能性を示しています . また、がん細胞のアポトーシスを誘導することでがん予防における役割についても調査されています .

準備方法

Synthetic Routes and Reaction Conditions: Berteroin can be synthesized through the reaction of 5-methylthiopentylamine with thiophosgene. The reaction typically occurs in an organic solvent such as dichloromethane at low temperatures to prevent decomposition of the isothiocyanate group. The reaction is as follows:

5-methylthiopentylamine+thiophosgene→5-methylthiopentyl isothiocyanate (this compound)

Industrial Production Methods: Industrial production of this compound involves the extraction from cruciferous vegetables where it naturally occurs. The extraction process includes maceration of the plant material followed by solvent extraction and purification using chromatographic techniques .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides and sulfones.

Reduction: Reduction of this compound can lead to the formation of thiols.

Substitution: this compound can participate in nucleophilic substitution reactions where the isothiocyanate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.

Reduction: Lithium aluminum hydride or sodium borohydride in an appropriate solvent.

Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Corresponding substituted isothiocyanates.

科学的研究の応用

Chemical Properties and Sources

Berteroin (chemical formula: CHNS) is derived from glucosinolates through enzymatic hydrolysis. It has been identified in various plant species, including Erysimum odoratum and Aurinia sinuata . Its structure allows it to exert biological effects that are beneficial in medical research.

Anti-Inflammatory Applications

This compound has been extensively studied for its anti-inflammatory properties. Research indicates that this compound effectively inhibits the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines (TNF-α, IL-6, IL-1β) in macrophages stimulated with lipopolysaccharide (LPS) .

Anticancer Properties

This compound has shown promise in cancer research, particularly regarding its effects on prostate cancer cells. Studies suggest that it may inhibit cancer cell proliferation and metastasis by modulating androgen receptor signaling pathways .

Case Studies

- In Vitro Studies : this compound was tested on cultured human cancer cells, demonstrating a reduction in cell viability and proliferation rates.

- In Vivo Studies : Animal models treated with this compound exhibited decreased tumor growth and lower levels of circulating tumor markers .

Data Table: Summary of this compound's Biological Activities

作用機序

ベルテロインは、主に活性化B細胞の核因子κ軽鎖エンハンサー(NF-κB)経路の阻害を通じてその効果を発揮します . それはκBα(IκBα)の阻害剤の分解を阻害し、NF-κBの核への移行を防ぎ、それにより炎症誘発性遺伝子の発現を低下させます . さらに、ベルテロインは、ヘムオキシゲナーゼ-1(HO-1)とNAD(P)Hキノンレダクターゼ1(NQO1)などの抗酸化酵素の発現を増加させ、酸化ストレスの軽減に役立ちます .

6. 類似の化合物との比較

ベルテロインは、スルフォラファンやフェネチルイソチオシアネートなどの他のイソチオシアネートに似ています。 それはメチルチオ基の存在によりユニークであり、その抗炎症作用と抗がん作用を強化します .

類似の化合物:

- スルフォラファン

- フェネチルイソチオシアネート

- アリルイソチオシアネート

ベルテロインのユニークな構造は、さまざまな分子標的と経路と相互作用することを可能にし、科学研究と潜在的な治療的用途のための貴重な化合物となっています .

類似化合物との比較

- Sulforaphane

- Phenethyl isothiocyanate

- Allyl isothiocyanate

Berteroin’s unique structure allows it to interact with different molecular targets and pathways, making it a valuable compound for scientific research and potential therapeutic applications .

生物活性

Berteroin, a bioactive isothiocyanate derived from cruciferous vegetables such as Chinese cabbage and arugula, has garnered attention for its potential health benefits, particularly in anti-inflammatory and anticancer applications. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

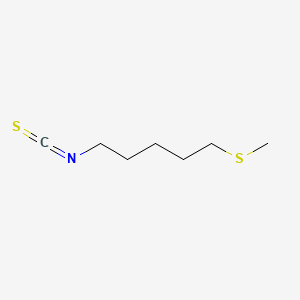

- Chemical Structure : this compound is chemically classified as 5-methylthiopentyl isothiocyanate.

- Source : Found predominantly in cruciferous vegetables, this compound is an analog of sulforaphane, known for its health-promoting properties.

Research has demonstrated that this compound exhibits significant anti-inflammatory properties through various biochemical pathways:

-

Inhibition of Pro-inflammatory Cytokines :

- This compound significantly reduces the secretion of tumor necrosis factor (TNF)-α, interleukin (IL)-6, and IL-1β in lipopolysaccharide (LPS)-stimulated macrophages .

- In a study involving Raw 264.7 macrophages, treatment with this compound resulted in a dose-dependent decrease in inflammatory mediators .

-

NF-κB Pathway Modulation :

- This compound inhibits the nuclear translocation of NF-κB p65, a key transcription factor in inflammatory responses. This inhibition prevents the transcription of pro-inflammatory genes such as iNOS and COX-2 .

- The compound also suppresses the degradation of IκBα, thereby stabilizing NF-κB in the cytoplasm and preventing its activation .

- MAPK Signaling Pathway :

Research Findings

The following table summarizes key findings from various studies on this compound's biological activity:

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Case Study 1 : A clinical trial investigated the effects of this compound on patients with chronic inflammatory conditions. Results indicated a significant reduction in inflammatory markers following treatment with this compound-rich diets.

- Case Study 2 : Research on periodontal disease demonstrated that this compound enhanced antioxidant enzyme expression, suggesting its potential role in oral health management .

特性

IUPAC Name |

1-isothiocyanato-5-methylsulfanylpentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NS2/c1-10-6-4-2-3-5-8-7-9/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBVIMVJTUQNSEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCCCCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00196119 | |

| Record name | Berteroin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow liquid; Penetrating raddish-like aroma | |

| Record name | 5-(Methylthio)pentyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1874/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Very slightly soluble in water; freely soluble in ether, Soluble (in ethanol) | |

| Record name | 5-(Methylthio)pentyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1874/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.055-1.061 (20°) | |

| Record name | 5-(Methylthio)pentyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1874/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

4430-42-6 | |

| Record name | Berteroin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4430-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Berteroin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004430426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Berteroin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BERTEROIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0L0K74BW6T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Berteroin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031577 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。